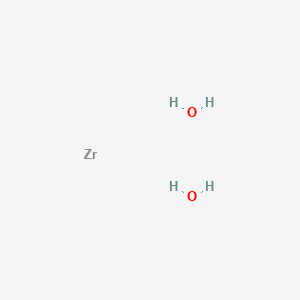
Zirconium;dihydrate
Overview
Description
Zirconium dihydrate is a compound consisting of zirconium and water molecules. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable compounds. Zirconium dihydrate is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium dihydrate can be synthesized through several methods, including hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods . These methods involve the reaction of zirconium salts with water under controlled conditions to form zirconium dihydrate.
Industrial Production Methods: In industrial settings, zirconium dihydrate is typically produced by treating zirconium oxychloride with water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of high-purity zirconium dihydrate .
Chemical Reactions Analysis
Types of Reactions: Zirconium dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in the compound.
Common Reagents and Conditions: Common reagents used in reactions with zirconium dihydrate include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from reactions involving zirconium dihydrate depend on the specific reagents and conditions used. For example, oxidation reactions may produce zirconium oxide, while reduction reactions may yield zirconium metal .
Scientific Research Applications
Zirconium dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which zirconium dihydrate exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, zirconium dihydrate acts as a Lewis acid, facilitating the formation of reaction intermediates and accelerating the reaction rate . In biological applications, zirconium dihydrate interacts with cellular components, promoting biocompatibility and enhancing the performance of medical implants .
Comparison with Similar Compounds
- Zirconium oxide
- Zirconium oxychloride
- Zirconium sulfate
Comparison: Zirconium dihydrate is unique due to the presence of water molecules, which influence its chemical reactivity and physical properties. Compared to zirconium oxide, zirconium dihydrate is more reactive due to the presence of water. Zirconium oxychloride and zirconium sulfate, on the other hand, have different chemical compositions and properties, making them suitable for different applications .
Properties
IUPAC Name |
zirconium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zr/h2*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCNKUFARLLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


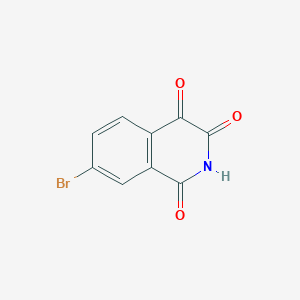
![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)
![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)
![(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8071493.png)
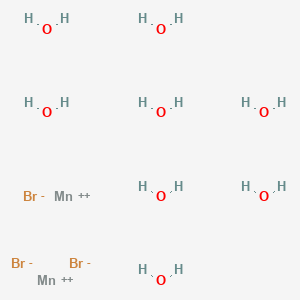


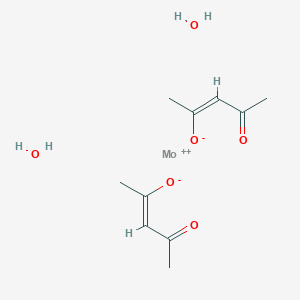
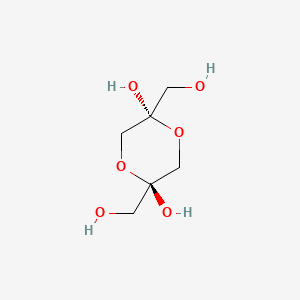
![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)


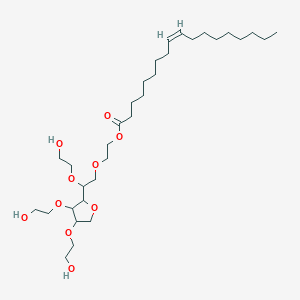
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
